molecular formula C10H14N2O2 B11779677 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid

4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11779677
M. Wt: 194.23 g/mol
InChI Key: GLRVLODVVKCLEL-UHFFFAOYSA-N
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Description

4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of cyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds[][4].

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein-protein interactions or as a modulator of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid lies in its cyclopentyl group, which may confer distinct reactivity and biological activity compared to other pyrazole derivatives. This structural feature can influence its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-cyclopentyl-5-methyl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6-8(7-4-2-3-5-7)9(10(13)14)12-11-6/h7H,2-5H2,1H3,(H,11,12)(H,13,14)

InChI Key

GLRVLODVVKCLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)C2CCCC2

Origin of Product

United States

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